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Compound of Interest

Compound Name: 5-Hydroxynicotinaldehyde

Cat. No.: B1425263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-
Hydroxynicotinaldehyde
5-Hydroxynicotinaldehyde, a pyridine derivative featuring both a nucleophilic hydroxyl group

and an electrophilic aldehyde, is a uniquely versatile building block in organic synthesis. Its

dual reactivity allows for a range of chemical transformations, making it an ideal starting

material for the construction of complex heterocyclic scaffolds. These scaffolds are of

paramount interest in medicinal chemistry and materials science due to their prevalence in

biologically active molecules and functional materials. The strategic placement of the hydroxyl

and aldehyde groups on the pyridine ring enables participation in a variety of condensation and

cyclization reactions, leading to the formation of chalcones, coumarins, pyrimidines, pyrazoles,

and other valuable heterocyclic systems.

Core Properties of 5-Hydroxynicotinaldehyde
A thorough understanding of the physicochemical properties of 5-Hydroxynicotinaldehyde is

essential for its effective use in synthesis.
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Property Value

CAS Number 1060804-48-9

Molecular Formula C₆H₅NO₂

Molecular Weight 123.11 g/mol

IUPAC Name 5-hydroxypyridine-3-carbaldehyde

Synonyms
5-Formyl-3-hydroxypyridine, 5-Hydroxy-pyridine-

3-carboxaldehyde

Appearance Typically a solid

Synthetic Pathways from 5-Hydroxynicotinaldehyde
This guide will detail the synthesis of four major classes of heterocyclic compounds using 5-
Hydroxynicotinaldehyde as the primary precursor. The following diagram illustrates the

overall synthetic strategy.
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Caption: Synthetic routes from 5-Hydroxynicotinaldehyde.
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Part 1: Synthesis of Pyridyl-Substituted Chalcones
via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system, are valuable intermediates for

the synthesis of various heterocyclic compounds, including pyrimidines and pyrazoles. The

Claisen-Schmidt condensation is the cornerstone reaction for chalcone synthesis, involving the

base-catalyzed reaction of an aldehyde with a ketone.

Causality of Experimental Choices
The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is critical to

deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate. The enolate

then attacks the electrophilic carbonyl carbon of 5-Hydroxynicotinaldehyde. The subsequent

dehydration of the aldol adduct is typically spontaneous under the reaction conditions, driven

by the formation of a stable, conjugated system. Ethanol is a common solvent as it effectively

dissolves both the reactants and the base.

Detailed Experimental Protocol: Synthesis of (E)-1-
phenyl-3-(5-hydroxypyridin-3-yl)prop-2-en-1-one
This protocol describes a representative Claisen-Schmidt condensation.

Materials:

5-Hydroxynicotinaldehyde

Acetophenone

Ethanol

Sodium Hydroxide (NaOH)

Dilute Hydrochloric Acid (HCl)

Deionized Water

Procedure:
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In a round-bottom flask, dissolve equimolar amounts of 5-Hydroxynicotinaldehyde and

acetophenone in ethanol. Stir the mixture at room temperature until all solids are dissolved.

[1]

Slowly add an aqueous solution of NaOH (10-40%) to the reaction mixture while stirring.[1]

Continue stirring the reaction at room temperature. The reaction progress can be monitored

by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product

formation.[1]

After the reaction is complete (typically 4-24 hours), pour the mixture into a beaker of

crushed ice.[2]

Acidify the mixture with dilute HCl to neutralize the excess base and precipitate the chalcone

product.

Collect the solid product by vacuum filtration, wash with cold water, and dry.

The crude product can be purified by recrystallization from a suitable solvent, such as

ethanol.

Data Presentation:

Reactant A Reactant B Base Solvent
Typical
Yield

Reference

5-

Hydroxynicoti

naldehyde

Acetophenon

e
NaOH Ethanol 60-80%

Adapted

from[1]

5-

Hydroxynicoti

naldehyde

4'-

Chloroacetop

henone

KOH Ethanol 65-85%
Adapted

from[3]

Part 2: Synthesis of Pyridyl-Substituted Pyrimidines
and Pyrazoles from Chalcones
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The chalcone scaffold, with its 1,3-dielectrophilic nature, is an excellent precursor for the

synthesis of five- and six-membered heterocycles through cyclocondensation reactions with

binucleophiles.

Synthesis of Pyridyl-Substituted Pyrimidines
Pyrimidines are synthesized by reacting chalcones with guanidine or urea in the presence of a

base.

Mechanism Insight: The reaction proceeds via a Michael addition of the nucleophilic nitrogen of

guanidine or urea to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by

an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

Detailed Experimental Protocol:

Dissolve the pyridyl-substituted chalcone (1 equivalent) in ethanol in a round-bottom flask.

Add guanidine hydrochloride (1 equivalent) and a solution of potassium hydroxide (KOH) to

the mixture.[2]

Reflux the reaction mixture for several hours (typically 8-12 hours).[2]

Monitor the reaction by TLC.

After completion, cool the reaction mixture and pour it into crushed ice.[2]

The precipitated product is filtered, washed with water, dried, and recrystallized from ethanol.

[2]

Synthesis of Pyridyl-Substituted Pyrazoles
Pyrazoles are formed through the reaction of chalcones with hydrazine or its derivatives.

Mechanism Insight: Similar to pyrimidine synthesis, the reaction begins with a Michael addition

of a hydrazine nitrogen to the chalcone. The subsequent intramolecular cyclization involves the

second nitrogen atom of the hydrazine attacking the carbonyl carbon of the chalcone, followed

by dehydration to form the stable pyrazole ring.[4]
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Detailed Experimental Protocol:

To a solution of the pyridyl-substituted chalcone (1 equivalent) in ethanol, add hydrazine

hydrate (1 equivalent).[5]

A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the

reaction.

Reflux the mixture for 4-6 hours.[6]

Monitor the reaction by TLC.

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the

pyrazoline intermediate, which can then be oxidized to the pyrazole or may form directly

depending on the reaction conditions.[5]

Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.[6]
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Caption: Cyclocondensation of chalcones to form pyrimidines and pyrazoles.

Part 3: Synthesis of Pyridyl-Analogous Coumarins
via Knoevenagel Condensation
Coumarins are a class of benzopyrones, but analogous structures can be synthesized from 5-
Hydroxynicotinaldehyde. The Knoevenagel condensation, which involves the reaction of an

aldehyde with an active methylene compound, is a key step in this synthesis.[7]
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Causality of Experimental Choices
The use of a weak base like piperidine or an amine is crucial to catalyze the reaction without

promoting self-condensation of the aldehyde.[7] The active methylene compound, such as

diethyl malonate or ethyl acetoacetate, possesses acidic α-hydrogens that are readily

deprotonated by the weak base to form a carbanion. This carbanion then acts as a nucleophile,

attacking the aldehyde. The subsequent intramolecular cyclization (a transesterification or

lactonization) is often facilitated by the presence of the hydroxyl group on the pyridine ring,

leading to the formation of the coumarin-like scaffold.

Detailed Experimental Protocol: Synthesis of a Pyridyl-
Pyranone
Materials:

5-Hydroxynicotinaldehyde

Diethyl malonate

Piperidine

Ethanol

Procedure:

In a round-bottom flask, combine 5-Hydroxynicotinaldehyde (1 equivalent) and diethyl

malonate (1.2 equivalents) in ethanol.

Add a catalytic amount of piperidine (a few drops).[8]

Reflux the reaction mixture for 2-4 hours.

Monitor the reaction by TLC.

After the reaction is complete, cool the mixture to room temperature. The product may

precipitate upon cooling.

If no precipitate forms, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from ethanol or by column

chromatography.

Quantitative Data for Knoevenagel Condensation:

Aldehyde
Active
Methylene
Compound

Catalyst Solvent
Typical
Yield

Reference

Salicylaldehy

de

Diethyl

malonate
Piperidine Ethanol High [7][8]

5-

Hydroxynicoti

naldehyde

Ethyl

cyanoacetate
Piperidine Ethanol Good to High

Adapted

from[7]

5-

Hydroxynicoti

naldehyde

Malononitrile
Ammonium

Acetate
Solvent-free High

Adapted

from[9]

Conclusion
5-Hydroxynicotinaldehyde is a highly valuable and versatile precursor for the synthesis of a

wide range of medicinally and materially important heterocyclic compounds. The protocols

detailed in this guide provide a robust framework for researchers to explore the rich chemistry

of this starting material. The strategic application of fundamental organic reactions such as the

Claisen-Schmidt and Knoevenagel condensations, followed by cyclization reactions, opens up

a vast chemical space for the design and synthesis of novel heterocyclic structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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